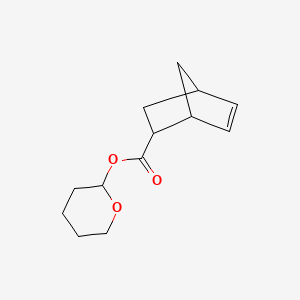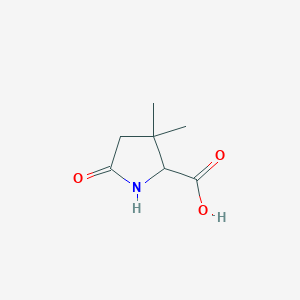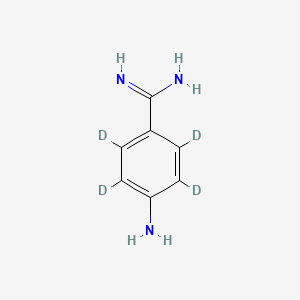
N-Acetyl Mesalazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily used as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of mesalamine and its metabolites . The deuterium labeling enhances the accuracy and precision of these analytical techniques.
Mechanism of Action
Target of Action
N-Acetyl Mesalazine-d3, also known as N-Acetyl-5-aminosalicylic acid-d3, is a derivative of Mesalazine . Mesalazine is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . The phenoxyl group of 5-ASA acts as an electron (or H-atom) donor . One electron-oxidized SSZ, SP, and 5-ASA are scavenged by ascorbate . This study suggests that the free radical scavenging activity of 5-ASA may be the major mode of action of SSZ in IBDs .
Biochemical Pathways
The pharmacological and biological effects of 5-ASA include treatment of inflammatory bowel disease, and anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . Mesalazine inhibits the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .
Pharmacokinetics
In a study conducted on healthy Chinese subjects, mesalazine was administered by an enema (1 g/100 mL) once daily for 7 consecutive days . Blood and urine samples were collected for assay of mesalazine and N-acetyl mesalazine by liquid chromatography-tandem mass spectrometry . The mean (standard deviation) maximum plasma concentration (C max ), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC 0- t) and elimination half-life (t 1/2) of mesalazine were 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively after the first dose administration . In multiple-dose study, the estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% . After the last doe administration, 2.21% of the administered dose was excreted as mesalazine and 24.47% as N-acetyl mesalazine in urine within 24 h .
Result of Action
The result of the action of Mesalazine is the treatment of mildly to moderately active ulcerative colitis in adults and patients 5 years or older . Mesalazine is also indicated for the maintenance of remission of ulcerative colitis in adults and maintenance of remission of Crohn’s ileocolitis .
Action Environment
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
N-Acetyl Mesalazine-d3, like its parent compound Mesalazine, is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis . It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria .
Cellular Effects
Its parent compound, Mesalazine, has been shown to have anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastroprotective, and antidiverticulosis properties . It is also known to have antiproliferative properties associated with cyclooxygenase (COX) inhibition but can also act through COX-independent pathways .
Molecular Mechanism
Mesalazine, its parent compound, is known to interfere with colorectal cancer cell proliferation and survival . It has been suggested that Mesalazine’s antitumor effects could be due to its ability to inhibit the Wnt/β-catenin pathway .
Temporal Effects in Laboratory Settings
A study on Mesalazine showed that after administration, 2.21% of the administered dose was excreted as Mesalazine and 24.47% as N-acetyl Mesalazine in urine within 24 hours .
Metabolic Pathways
This compound is likely to follow the same metabolic pathway as its parent compound, Mesalazine. Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Mesalazine-d3 involves the acetylation of deuterium-labeled 5-aminosalicylic acid. The reaction typically employs acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Mesalazine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl Mesalazine-d3 has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Acetyl Mesalazine: The non-deuterated form of N-Acetyl Mesalazine-d3.
Mesalamine: The parent compound from which N-Acetyl Mesalazine is derived.
N-Acetyl-5-aminosalicylic acid: Another derivative of mesalamine
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical methods. This makes it particularly valuable in pharmacokinetic studies and quality control processes .
Properties
CAS No. |
1309935-89-4 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
198.192 |
IUPAC Name |
3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |
InChI Key |
GEFDRROBUCULOD-NRUYWUNFSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Synonyms |
5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)


